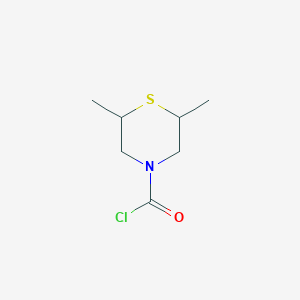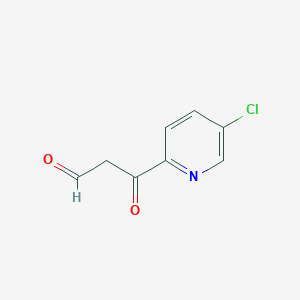
3-(5-Chloropyridin-2-yl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloropyridin-2-yl)-3-oxopropanal is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanal typically involves the reaction of 5-chloropyridine-2-carbaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the reaction with malonic acid derivatives under acidic conditions, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloropyridin-2-yl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid.
Reduction: 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloropyridin-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Chloropyridin-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
- 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid
- 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal
Uniqueness
3-(5-Chloropyridin-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1019022-50-4 |
|---|---|
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
3-(5-chloropyridin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2 |
InChI-Schlüssel |
UUQRTKMNGHXCOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


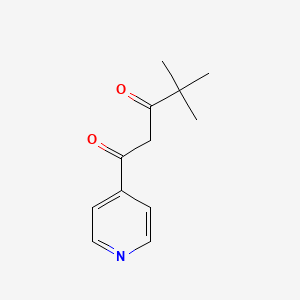
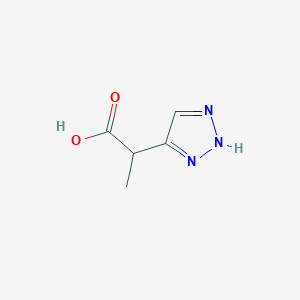
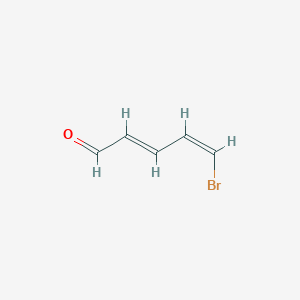
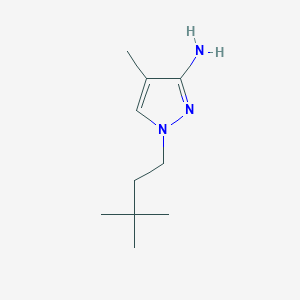
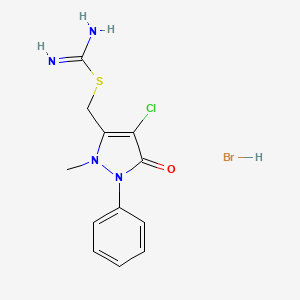
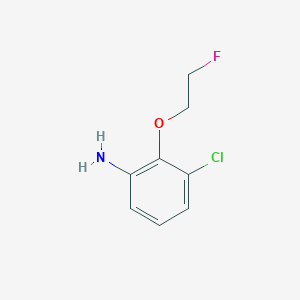
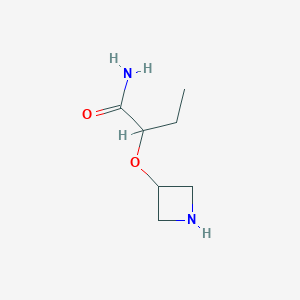
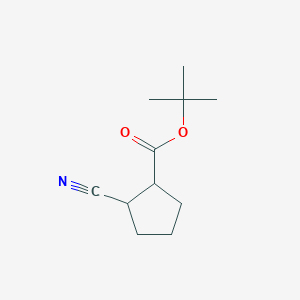
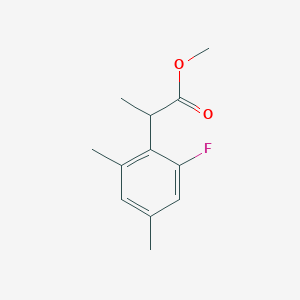

amine](/img/structure/B15239924.png)
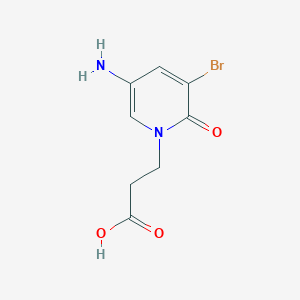
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
